25,27-Dipropoxycalix[4]arene
Description
Overview of Calixnuph.edu.uaarene Macrocycles and Their Significance in Molecular Design
Calix nuph.edu.uaarenes are cyclic oligomers produced from the condensation of a phenol (B47542) derivative with an aldehyde, typically formaldehyde. wikipedia.org The name "calixarene" is derived from the Greek word calix, meaning chalice or vase, which aptly describes their distinctive three-dimensional, bowl-shaped architecture. wikipedia.org This structure consists of a wide "upper rim" and a narrow "lower rim," with a central cavity. researchgate.net
The significance of calix nuph.edu.uaarenes in molecular design stems from several key attributes:
Preorganized Cavity : Their well-defined, hydrophobic cavity can bind smaller ions or neutral molecules, making them excellent hosts in host-guest chemistry. nih.govoup.com
Tunable Structure : The upper and lower rims can be chemically modified with a wide variety of functional groups. researchgate.net This allows for the precise tuning of their size, shape, and binding properties to achieve selective recognition of specific guests. researchgate.net
Conformational Diversity : Calix nuph.edu.uaarenes can exist in four distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. scispace.comscienceasia.org The ability to control or lock these conformations, often through modification of the lower rim, is crucial for creating receptors with specific preorganized geometries. researchgate.net
These features have established calix nuph.edu.uaarenes as fundamental platforms in supramolecular chemistry, with applications in the development of sensors, catalysts, and advanced molecular assemblies. researchgate.netnih.gov
Specific Context of 25,27-Dipropoxycalixnuph.edu.uaarene within the Calixarene (B151959) Family
Within the broader family of calixarenes, 25,27-Dipropoxycalix nuph.edu.uaarene occupies a specific and important niche. It is a derivative of calix nuph.edu.uaarene where two of the four hydroxyl groups on the lower rim, specifically at the distal 25 and 27 positions, are replaced by propoxy groups. ontosight.ai This partial alkylation leaves the two adjacent hydroxyl groups at the 26 and 28 positions unmodified.
This specific substitution pattern has profound consequences for the molecule's properties and utility:
Conformational Control : The introduction of the two propoxy groups typically locks the macrocycle into the cone conformation, where all four aromatic rings point in the same direction. psu.edu This conformational rigidity is highly desirable for creating preorganized binding sites for guest molecules.
Platform for Further Functionalization : The remaining two hydroxyl groups provide reactive sites for the subsequent introduction of other functional groups. This allows 25,27-Dipropoxycalix nuph.edu.uaarene to serve as a versatile intermediate for the synthesis of more complex, dissymmetric host molecules. psu.edu
Balanced Properties : The molecule possesses a hydrophobic cavity characteristic of calixarenes, complemented by a lower rim that has both hydrophilic hydroxyl groups and hydrophobic propoxy groups. ontosight.ai This balance influences its solubility and interactions with other molecules.
Because of these features, 25,27-Dipropoxycalix nuph.edu.uaarene is not typically used as a final host molecule itself, but rather as a foundational building block for constructing sophisticated sensors and receptors. For example, it has been used as a starting material to prepare derivatives capable of complexing with various carboxylic acids and other organic molecules. nuph.edu.uaresearchgate.netuniv.kiev.ua
Historical Development and Initial Research Trajectories of Alkoxycalixnuph.edu.uaarenes
The history of calixarenes begins long before their structures were understood. In 1872, Adolf von Baeyer reported the formation of resinous tars from the reaction of phenols and aldehydes, work that later formed the basis for Leo Baekeland's invention of Bakelite. wikipedia.org It was not until the 1970s that C. David Gutsche systematically investigated these cyclic oligomers, characterized their structures, and coined the name "calixarene". nuph.edu.ua
The initial research focused on the parent, unsubstituted calixarenes. However, a major breakthrough was the development of methods for their selective functionalization. The trajectory toward alkoxycalix nuph.edu.uaarenes was driven by the need to control the conformational mobility of the calixarene framework. The four hydroxyl groups on the lower rim of a parent calix nuph.edu.uaarene form a strong belt of intramolecular hydrogen bonds, which stabilizes the cone conformation. scienceasia.org
Researchers soon discovered that replacing these hydroxyl groups with alkyl groups, such as methoxy, ethoxy, or propoxy, provided a powerful tool for several reasons:
Conformational Locking : As seen with 25,27-Dipropoxycalix nuph.edu.uaarene, partial or full alkylation of the lower rim could be used to lock the macrocycle into a desired conformation (cone, partial cone, or 1,3-alternate). researchgate.netresearchgate.net
Improved Solubility : The parent calixarenes are notoriously insoluble. The introduction of alkoxy groups significantly improves their solubility in common organic solvents, making them easier to study and use.
Creation of New Binding Sites : The ether oxygens of the alkoxy groups can themselves participate in binding cations, expanding the range of potential guests. mdpi.com
The synthesis of 25,27-dipropoxycalix nuph.edu.uaarene, typically achieved through the reaction of the parent calix nuph.edu.uaarene with a propyl halide in the presence of a weak base, became a standard procedure for creating a conformationally stable platform. ontosight.ai This accessibility paved the way for its widespread use as an intermediate in the construction of more elaborate supramolecular systems, including ion-selective sensors and enzyme mimics. nih.govrsc.org
Detailed Research Findings
Research has demonstrated the utility of functionalized 25,27-Dipropoxycalix nuph.edu.uaarene as a host for various guest molecules. Studies using reversed-phase high-performance liquid chromatography (RP-HPLC) and molecular modeling have quantified the binding interactions between a di-iminofunctionalized derivative, 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix nuph.edu.uaarene, and different families of carboxylic acids. These studies reveal that complexation is driven by hydrogen bonds between the guest's carboxylic acid group and either the imino groups on the upper rim or the hydroxyl groups on the lower rim of the host. nuph.edu.uaresearchgate.net
The stability of these host-guest complexes is often reported in terms of the binding constant (KA) and the Gibbs free energy (ΔG). The tables below summarize findings from such complexation studies.
Table 1: Complexation Data for 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix nuph.edu.uaarene with Benzoic Acids nuph.edu.ua
| Guest Molecule (Benzoic Acid) | Binding Constant (KA) [M-1] | Gibbs Free Energy (ΔG) [kJ/mol] |
| Benzoic acid | 335 | -14.38 |
| 4-Methylbenzoic acid | 405 | -14.85 |
| 4-Methoxybenzoic acid | 455 | -15.13 |
| 4-Chlorobenzoic acid | 660 | -16.05 |
| 4-Bromobenzoic acid | 720 | -16.27 |
| 4-Nitrobenzoic acid | 910 | -16.85 |
Table 2: Complexation Data for 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix nuph.edu.uaarene with Pyridine (B92270) Carboxylic Acids researchgate.net
| Guest Molecule (Pyridine Carboxylic Acid) | Binding Constant (KA) [M-1] | Gibbs Free Energy (ΔG) [kJ/mol] |
| Nicotinic acid | 584 | -15.76 |
| Isonicotinic acid | 702 | -16.21 |
| Picolinic acid | 1914 | -18.69 |
Structure
3D Structure
Properties
IUPAC Name |
26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O4/c1-3-17-37-33-27-13-7-14-28(33)20-24-10-6-12-26(32(24)36)22-30-16-8-15-29(34(30)38-18-4-2)21-25-11-5-9-23(19-27)31(25)35/h5-16,35-36H,3-4,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQEKZDWWUIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369926 | |
| Record name | 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143406-35-3, 162301-48-6 | |
| Record name | stereoisomer of 26,28-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143406-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of 25,27 Dipropoxycalix 1 Arene
Preparative Routes to the Core 25,27-Dipropoxycalixmdpi.comarene Scaffold
The synthesis of the core 25,27-Dipropoxycalix mdpi.comarene structure is typically achieved through the selective di-O-alkylation of the parent p-tert-butylcalix mdpi.comarene or the parent calix mdpi.comarene. This foundational reaction involves introducing two propoxy groups onto the distal phenolic hydroxyls of the calix mdpi.comarene macrocycle.
A common and effective method involves the reaction of calix mdpi.comarene with a propylating agent in the presence of a base. ontosight.aiutwente.nl For instance, treating calix mdpi.comarene with n-propyl iodide and potassium carbonate in a solvent like acetonitrile (B52724) under reflux conditions yields 25,27-Dipropoxycalix mdpi.comarene. utwente.nl The use of propyl bromide or propyl chloride is also reported as a viable synthetic route. ontosight.ai The reaction conditions can be modulated to control the degree of substitution and favor the formation of the 1,3-distal dipropoxy product.
Table 1: Representative Synthesis of 25,27-Dipropoxycalix mdpi.comarene
| Starting Material | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Calix mdpi.comarene | n-Propyl iodide, Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux, 18 hours | utwente.nl |
| Calix mdpi.comarene | Propyl bromide or Propyl chloride, Base | Not specified | Not specified | ontosight.ai |
Functionalization at the Upper Rim of 25,27-Dipropoxycalixmdpi.comarene
The upper rim of the calix mdpi.comarene, composed of the para-positions of the phenolic units, provides key sites for introducing functional groups to expand the cavity and build recognition sites.
The electron-rich aromatic rings of the 25,27-Dipropoxycalix mdpi.comarene scaffold are susceptible to electrophilic substitution, allowing for the introduction of a wide array of functionalities. A notable example is nitration, where the calixarene (B151959) is treated with a nitrating agent in a chlorinated solvent at low temperatures to yield dinitro derivatives. nbuv.gov.ua Another significant electrophilic substitution is adamantylation, which can be achieved by reacting lower-rim acylated calix mdpi.comarenes with adamantanol in trifluoroacetic acid. researchgate.net This reaction selectively targets the free phenolic units of the macroring. researchgate.net Bromination has also been demonstrated on related calixarene structures, indicating its potential applicability. mdpi.com
Table 2: Examples of Upper Rim Electrophilic Substitution
| Substrate | Reagent/Reaction | Conditions | Product | Reference |
|---|---|---|---|---|
| 25,27-Dipropoxycalix mdpi.comarene | Nitration | Methylene (B1212753) chloride, 2°C | Dinitro-25,27-dipropoxycalix mdpi.comarene | nbuv.gov.ua |
| Lower-rim acylated calix mdpi.comarenes | Adamantylation with 1-adamantanol | Trifluoroacetic acid, 55°C | di-, tri-, and tetraadamantylated calix mdpi.comarenes | researchgate.net |
The strategy of introducing bridging units across the upper rim of calixarenes serves to create more rigid and defined cavities, enhancing their selectivity in molecular recognition. This typically involves connecting two or more of the para-positions of the phenolic rings with a linker. While extensive research exists on lower-rim bridging, bridging the upper rim of the 25,27-Dipropoxycalix mdpi.comarene scaffold specifically is a less commonly reported modification in the reviewed literature. However, the general principle remains a key strategy in calixarene chemistry for constructing advanced supramolecular systems. mdpi.com
A powerful strategy for creating selective hosts involves grafting specific molecular recognition motifs onto the upper rim. These appended groups are designed to interact with target guest molecules through complementary forces like hydrogen bonding or metal coordination.
For example, 5,17-bis(N-tolyliminomethyl)-25,27-dipropoxycalix mdpi.comarene has been synthesized and studied for its ability to form host-guest complexes with pyridine (B92270) carboxylic acids. researchgate.netresearchgate.net The imino groups at the upper rim and the hydroxyl groups at the lower rim provide hydrogen bonding sites that stabilize the complex. researchgate.net In another application, pyridyl functionalized calix mdpi.comarenes, such as 25,27-Bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix mdpi.comarene, have been developed as highly selective sensors for silver ions (Ag⁺). rsc.orgrsc.org
Table 3: Grafting of Recognition Motifs onto the Calix mdpi.comarene Upper Rim
| Calixarene Derivative | Grafted Motif | Target Guest | Binding Energy / Constant | Reference |
|---|---|---|---|---|
| 5,17-bis(N-tolyliminomethyl)-25,27-dipropoxycalix mdpi.comarene | N-tolyliminomethyl | Pyridine carboxylic acids | -15.76 to -18.69 kJ/mol | researchgate.netresearchgate.net |
| 25,27-Bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix mdpi.comarene | 6-hydroxymethyl-2-pyridylmethoxy | Silver ion (Ag⁺) | High selectivity (log KpotAg,M ≤ -3.4) | rsc.orgrsc.org |
Functionalization at the Lower Rim of 25,27-Dipropoxycalixmdpi.comarene
The two remaining phenolic hydroxyl groups at the lower rim of 25,27-Dipropoxycalix mdpi.comarene are pivotal sites for further modification, influencing the compound's solubility, conformational properties, and ion-binding capabilities.
Selective O-alkylation or acylation of the remaining hydroxyl groups is a primary method for lower rim functionalization. These reactions can "lock" the calixarene into a specific conformation (e.g., cone, partial cone, 1,3-alternate) and introduce new binding sites. The outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of base and solvent. nih.gov
For instance, the reaction of 25,27-dihydroxy-26,28-dipropoxycalix mdpi.comarene with methyl bromoacetate (B1195939) in the presence of caesium carbonate as a base leads to the formation of both partial cone and cone conformers of the resulting ester. nih.goviucr.org The use of different metal carbonates can template the formation of specific conformers. nih.gov This approach has been used to synthesize a variety of ester and ether derivatives, which are versatile intermediates for building more complex, preorganized receptors. nih.govthieme-connect.com
Table 4: Selective Lower Rim O-Alkylation
| Starting Material | Reagent | Base / Solvent | Product | Conformation | Reference |
|---|---|---|---|---|---|
| 25,27-dihydroxy-26,28-dipropoxycalix mdpi.comarene | Methyl bromoacetate | Caesium carbonate / Acetone (B3395972) | 25,27-bis[(methoxycarbonyl)methoxy]-26,28-dipropoxycalix mdpi.comarene | Partial cone and Cone | nih.goviucr.org |
| 25,27-dihydroxy-26,28-dipropoxycalix mdpi.comarene | 2-chloromethyl-6-hydroxymethylpyridine | Sodium hydride / DMF-THF | 25,27-Bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix mdpi.comarene | Not specified | rsc.org |
Introduction of Pendant Arms
The functionalization of the two remaining hydroxyl groups on the lower rim of 25,27-dipropoxycalix nycu.edu.twarene is a primary strategy for creating sophisticated host molecules. By introducing pendant arms, researchers can install specific binding sites, signaling units, or reactive groups, thereby tailoring the calixarene's properties for applications in sensing, catalysis, and molecular recognition. researchgate.netpreprints.org
A common method involves the Williamson ether synthesis, where the phenoxide ions generated from the deprotonation of the lower-rim hydroxyls react with various alkyl halides. This straightforward approach has been used to introduce a wide array of functional arms. For instance, pyridyl-containing arms have been attached to create sensor molecules for silver ions (Ag⁺). rsc.orgscienceasia.org In one study, 25,27-dipropoxycalix nycu.edu.twarene was reacted with 6-(chloromethyl)-2-(hydroxymethyl)pyridine to yield 25,27-bis(6-hydroxymethyl-2-pyridylmethoxy)-26,28-dipropoxycalix nycu.edu.twarene, a compound that demonstrated good selectivity for Ag⁺ in polymer membranes. rsc.org
Beyond simple alkyl or aryl groups, more complex functionalities have been incorporated. Keto-stabilised phosphorus ylides have been anchored to the calixarene scaffold, creating derivatives suitable for preparing nickel complexes used in ethylene (B1197577) oligomerization catalysis. preprints.org Chromogenic units, such as those derived from azosalicylaldehyde, have been introduced to produce colorimetric sensors for cations. For example, a double-armed calix nycu.edu.twarene bearing two 2-hydroxy-5-(4-nitro-azo)benzylidene)amino]ethoxy] groups was synthesized and showed a distinct color change from yellow to red upon complexing with Na⁺. arkat-usa.org
Other notable examples include the introduction of tellurium-containing arms to create extractants for soft metal ions like Ag⁺ and Hg²⁺, and the attachment of fluorescent dansyl groups for the development of optical sensors. rug.nl The synthesis of calix nycu.edu.twarenes bearing α-hydroxymethylphosphonic acid fragments at the upper rim has also been achieved through the reaction of the corresponding formylcalixarenes with phosphites. researchgate.net
The table below summarizes various pendant arms introduced onto the 25,27-dipropoxycalix nycu.edu.twarene platform and their intended functions.
Interactive Table: Functional Pendant Arms on 25,27-Dipropoxycalix nycu.edu.twarene Derivatives
| Pendant Arm Functional Group | Reagent Used | Purpose/Application | Conformation | Reference |
| Pyridylmethoxy | 6-(chloromethyl)-2-(hydroxymethyl)pyridine | Ag⁺ Ion Sensor | Cone | rsc.org |
| Diphenylphosphinomethylpyridylmethoxy | 2-(chloromethyl)-6-(diphenylphosphinomethyl)pyridine | Ag⁺ Ion Sensor | Cone | rsc.org |
| Triphenylphosphoranylideneacetyl | 2-bromo-1-(triphenylphosphoranylidene)ethanone | Catalyst Precursor | Cone / 1,3-Alternate | preprints.org |
| Allyl | Allyl Bromide | Synthetic Intermediate | Cone | |
| Phenyltelluropropoxy | 3-bromopropyl phenyl telluride | Ag⁺ and Hg²⁺ Extractant | Cone | rug.nl |
| Dansyl | Dansyl Chloride | Fluorescent Sensor (Cu²⁺, Hg²⁺) | Cone / Partial Cone | |
| α-Hydroxymethylphosphonic acid | Diisopropyl phosphite (B83602) / Triisopropyl phosphite | Enzyme Inhibition | Cone | researchgate.net |
| (2-hydroxy-5-(4-nitro-azo)benzylidene)amino]ethoxy | p-Nitrylazosalicylaldehyde (after modification) | Chromogenic Na⁺ Sensor | 1,3-Alternate | arkat-usa.org |
Regioselective Synthesis and Isomer Control in 25,27-Dipropoxycalixnycu.edu.twarene Derivatives
A key feature of calix nycu.edu.twarenes is their conformational flexibility, which allows them to exist as four distinct isomers (atropisomers): cone, partial cone, 1,2-alternate, and 1,3-alternate. The introduction of bulky substituents, such as propyl groups, onto the phenolic oxygens of the lower rim can restrict the rotation of the aromatic rings, effectively "locking" the calixarene into a specific conformation. The synthesis of 25,27-dipropoxycalix nycu.edu.twarene itself is an act of regioselective synthesis, targeting two distal phenolic hydroxyls. Subsequent derivatization of the remaining two hydroxyls or the upper rim requires precise control to achieve the desired substitution pattern and conformational outcome.
The selective synthesis of all possible conformational isomers of a proximally p-dibrominated calix nycu.edu.twarene tetraalkyl ether has been demonstrated, starting from various dipropoxycalix nycu.edu.twarene precursors. nycu.edu.tw By carefully choosing the starting dipropoxy isomer (e.g., 25,26-dipropoxy vs. 25,27-dipropoxy) and controlling the conditions of the subsequent di-O-alkylation, researchers were able to selectively synthesize and isolate all six possible isomers (cone, two distinct partial cones, two distinct 1,2-alternates, and a 1,3-alternate). The conformation of each isomer was confirmed by NMR spectroscopy. nycu.edu.tw For example, using a strong base like sodium hydride in DMF, which promotes thermodynamic control, tends to favor the cone isomer, whereas using a weaker base like K₂CO₃ in acetone can lead to other conformers.
Regioselectivity can also be controlled at the upper rim. It has been shown that electrophilic substitution (e.g., nitration or bromination) on 25,27-dipropoxy-26,28-dinosyloxycalix nycu.edu.twarene occurs exclusively at the para-positions of the propoxy-substituted phenol (B47542) rings. The nosyl groups act as protecting groups for the adjacent hydroxyls and direct the substitution to the electron-richer alkylated rings. Subsequent removal of the nosyl groups yields a substitution pattern that is complementary to what is typically observed.
In another example of regioselectivity, the formylation of 25,27-dihydroxy-26,28-dipropoxycalix nycu.edu.twarene using TiCl₄ and dichloromethyl methyl ether was shown to produce the 11,23-dicarboxaldehyde derivative, demonstrating substitution at the para positions of the hydroxyl-bearing rings. Furthermore, researchers have reported the unusual co-crystallization of both partial cone and 1,3-alternate conformers of a 5,17-dibromo-26,28-dipropoxycalix nycu.edu.twquinone from a solution where only the cone conformer was detected by NMR. This highlights that solid-state packing forces can sometimes overcome the conformational preferences observed in solution.
Cascade and Multi-Component Reaction Approaches
In complex molecular synthesis, cascade reactions (where multiple bonds are formed in a single sequence without isolating intermediates) and multi-component reactions (MCRs, where three or more reactants combine in a one-pot process) are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. While the derivatization of calixarenes has traditionally relied on stepwise methods, there is growing interest in applying more streamlined approaches.
Although classic, named MCRs are not extensively documented for the direct synthesis of 25,27-dipropoxycalix nycu.edu.twarene derivatives, related one-pot methodologies that achieve multiple transformations have been successfully employed. These methods align with the core principles of cascade and multi-component synthesis by reducing the number of separate operational steps.
These streamlined, one-pot procedures represent a significant step towards the application of more sophisticated reaction cascades in calixarene chemistry. They demonstrate the potential for developing more complex, tandem reactions on the 25,27-dipropoxycalix nycu.edu.twarene scaffold, which could enable the rapid assembly of highly functionalized receptors and catalysts in the future.
Conformational Analysis and Dynamics of 25,27 Dipropoxycalix 1 Arene Systems
Exploration of Atropisomeric Forms: Cone, Partial Cone, 1,2-Alternate, and 1,3-Alternate Conformations
Calix acs.orgarenes can exist in four primary conformational isomers, known as atropisomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. bohrium.comresearchgate.netresearchgate.netcas.cz These arise from the different possible orientations of the four phenolic units relative to the central annulus of the macrocycle. researchgate.net
Cone Conformation: In the cone conformation, all four propoxy groups are oriented on the same side of the plane defined by the methylene (B1212753) bridges, creating a basket-like shape. researchgate.netresearchgate.net This arrangement is often favored for its ability to encapsulate guest molecules within its cavity. oup.com
Partial Cone (paco) Conformation: The partial cone conformation has three adjacent propoxy groups pointing in one direction and the fourth oriented in the opposite direction. researchgate.netresearchgate.net This leads to a more open and less symmetrical structure compared to the cone.
1,2-Alternate Conformation: In the 1,2-alternate conformation, two adjacent propoxy groups are on one side of the macrocycle, while the other two are on the opposite side. researchgate.netresearchgate.net
1,3-Alternate Conformation: The 1,3-alternate conformation features alternating orientations of the propoxy groups, with two on one side and two on the other, positioned opposite to each other. researchgate.netresearchgate.netcas.cz This conformation often results in a more flattened, tube-like structure. cas.cz
The selective synthesis of these different conformers is possible by controlling the reaction conditions during the derivatization of the calix acs.orgarene core. acs.orgnih.gov
Factors Governing Conformational Preferences in 25,27-Dipropoxycalixacs.orgarene Derivatives
The preferred conformation of a 25,27-dipropoxycalix acs.orgarene derivative is not static and can be influenced by several factors.
The size and electronic nature of the substituents on the aromatic rings can significantly impact conformational stability. Bulky substituents can sterically hinder the rotation of the phenolic units, effectively locking the molecule into a specific conformation. researchgate.net For instance, replacing the hydrogen atoms of the hydroxyl groups with larger groups like propyl can restrict conformational mobility. bohrium.com The electronic properties of the substituents can also play a role by influencing intramolecular interactions, such as hydrogen bonding.
The polarity of the solvent can have a profound effect on the conformational equilibrium of calix acs.orgarenes. acs.orgrsc.orgacs.org In some cases, a change in solvent can lead to a shift in the dominant conformation. nankai.edu.cn For example, a study on a calix acs.orgarene derivative with naphthalene (B1677914) sulfonyl amide groups showed that the molecule adopts different configurations in polar versus apolar solutions. nankai.edu.cn This is attributed to the solvent's ability to mediate intramolecular hydrogen bonding and other non-covalent interactions. nankai.edu.cnrsc.org In protic solvents like methanol, the rate of conformational interconversion can be faster compared to aprotic solvents like chloroform (B151607) and DMSO. scienceasia.org
The presence of metal ions can direct the conformational outcome of O-alkylation reactions. iucr.orgnih.gov This "template effect" arises from the coordination of the metal ion to the oxygen atoms of the calix acs.orgarene, which can stabilize a particular conformation. For example, the use of potassium ions often favors the formation of the cone conformer, while cesium ions can promote the 1,3-alternate conformation during O-alkylation reactions. iucr.orgnih.gov The binding of a metal ion to the crown ether cavity of a calix acs.orgcrown-4 can cause the non-bridged distal phenol (B47542) units to flatten to better interact with the cation. mdpi.com
Conformational Isomerization and Barrier Energy Studies
The different conformations of 25,27-dipropoxycalix acs.orgarene are often in a dynamic equilibrium, interconverting through the rotation of the phenolic rings. bohrium.com The rate of this interconversion can be studied using techniques like variable temperature ¹H NMR spectroscopy. scienceasia.org The energy barrier for this process is influenced by the factors discussed above, such as substituent effects and solvent polarity. rsc.org For instance, the presence of intramolecular hydrogen bonding can increase the energy barrier to conformational inversion, while polar solvents that interfere with this bonding can lower it. rsc.org Theoretical methods, including molecular dynamics simulations, have been employed to calculate the rates of isomerization and understand the influence of the solvent on the transition state. acs.orgacs.org
Structural Correlations with Solid-State and Solution-Phase Behavior
The conformation of a 25,27-dipropoxycalix acs.orgarene derivative in the solid state, typically determined by X-ray crystallography, may differ from its predominant conformation in solution. mdpi.comresearchgate.net For example, a dibromo-dipropoxycalix acs.orgarene derivative was found to exist as a mixture of partial cone and 1,3-alternate conformers in the solid state, while only the cone conformation was observed in solution. mdpi.comresearchgate.net This highlights the significant role of crystal packing forces in determining the solid-state structure. mdpi.com In some instances, a calix acs.orgarene can undergo a conformational switch in the solid state upon heating, without any change to the bulk material. chemistryviews.org Furthermore, a propyloxy-substituted calix acs.orgarene was observed to undergo a reversible, temperature-induced rotation of its propoxy groups in the solid state, leading to a new polymorphic form. rsc.orgrsc.org
Data Tables
Table 1: Conformational Isomers of Calix acs.orgarenes
Table 2: Factors Influencing Conformation
Compound Names Mentioned
Supramolecular Host Guest Chemistry of 25,27 Dipropoxycalix 1 Arene
Fundamental Principles of Molecular Recognition by 25,27-Dipropoxycalixresearchgate.netarene
25,27-Dipropoxycalix researchgate.netarene is a notable molecular scaffold in supramolecular chemistry, prized for its distinct three-dimensional architecture and recognition capabilities. scispace.compsu.edu Calix researchgate.netarenes are macrocyclic compounds formed from the condensation of a p-substituted phenol (B47542) and formaldehyde, resulting in a vase-like or "calix" structure. sid.ir The fundamental principle of molecular recognition by 25,27-dipropoxycalix researchgate.netarene is rooted in its preorganized, bowl-shaped cavity and the specific functional groups lining its "lower" and "upper" rims.
The molecule typically adopts a "cone" conformation, where all four propoxy groups and the two remaining hydroxyl groups are oriented on the same side of the molecule. sid.ir This arrangement creates a well-defined coordination sphere at the lower rim, capable of binding guest species, particularly cations. sid.ir The recognition process is governed by a combination of non-covalent interactions:
Ion-Dipole Interactions: The oxygen atoms of the propoxy and hydroxyl groups at the lower rim are electron-rich and can engage in strong ion-dipole interactions with positively charged metal cations. mdpi.com
Cation-π Interactions: The electron-rich aromatic walls of the calixarene (B151959) cavity can interact with cations, a phenomenon particularly relevant for softer, more polarizable cations. sid.ir
Hydrogen Bonding: While the parent 25,27-dipropoxycalix researchgate.netarene has two hydroxyl groups, modified versions can incorporate additional hydrogen bond donors (like amides or ureas) to specifically target and bind anions. psu.edunih.gov
Preorganization and Complementarity: The relatively rigid structure of the calix researchgate.netarene scaffold means less conformational freedom is lost upon binding a guest, a concept known as preorganization. scispace.compsu.edu Effective recognition occurs when the size, shape, and electronic properties of the guest are complementary to those of the host's binding cavity. mdpi.com
By chemically modifying the upper or lower rims, the size of the cavity and the nature of the binding sites can be finely tuned, allowing for the design of receptors with high selectivity for specific ions or molecules. scispace.comsid.ir
Complexation with Metal Cations
The inherent structure of 25,27-dipropoxycalix researchgate.netarene, with its electron-rich lower rim, makes it an effective host for a variety of metal cations. Its unique binding characteristics have been extensively studied for alkali, alkaline earth, and transition metal ions. scispace.compsu.edusmolecule.com
The partially substituted lower rim of 25,27-dipropoxycalix researchgate.netarene creates a specific coordination environment for alkali and alkaline earth metals. The binding affinity is often dictated by the "size-fit" relationship between the cation's ionic radius and the dimensions of the host's cavity. sid.irmdpi.com
One study conducted in acetonitrile (B52724) solution determined the stability constants (log Ks) for the complexation of various alkali metal ions. The results showed a notable preference for lithium (Li+) and cesium (Cs+). sid.ir The high stability of the Li+ complex is attributed to its optimal fit within the cavity formed by the dipropoxycalix researchgate.netarene. sid.ir Conversely, the large, soft Cs+ cation is thought to form an endo-complex through participation of the phenyl π-electrons. sid.ir
Modified versions, such as 25,27-dipropoxycalix researchgate.netcrown-4, have demonstrated excellent selectivity for sodium ions (Na+) over potassium ions (K+), a preference attributed to the better size matching of Na+ within the crown ether loop. mdpi.com Other research has focused on developing sensors for alkaline earth metals; for instance, a Schiff base-linked bis-anthracene substituted calix researchgate.netarene showed high selectivity and a 260-fold fluorescence enhancement upon binding calcium (Ca2+). scispace.com
Table 1: Stability Constants (log Ks) for 1:1 Complexes of p-tert-Butyl-25,27-dipropoxycalix researchgate.netarene with Alkali Metal Ions in Acetonitrile at 25°C
| Cation | Ionic Radius (Å) | log Ks |
| Li+ | 0.60 | 4.10 |
| Na+ | 0.95 | 3.25 |
| K+ | 1.33 | 3.42 |
| Rb+ | 1.48 | 3.50 |
| Cs+ | 1.69 | 4.02 |
Data sourced from a spectrophotometric study. sid.ir
The introduction of soft donor atoms (like nitrogen and sulfur) or other coordinating groups into the 25,27-dipropoxycalix researchgate.netarene framework enables the complexation of transition metal ions. researchgate.netscispace.com These modifications create highly selective receptors for specific, often environmentally or biologically significant, metal ions.
For example, pyridyl-functionalized derivatives of 25,27-dipropoxycalix researchgate.netarene have been synthesized to act as ionophores in ion-selective electrodes (ISEs). scispace.com These sensors exhibit exceptional selectivity for silver ions (Ag+) over a wide range of other cations, with only minor interference from mercury (Hg2+). scispace.com Similarly, the incorporation of hexylsulfanyl end-groups onto an extended calix researchgate.netarene assembly results in enhanced binding for soft metal ions like Ag+ and Hg2+. mdpi.com
Other modifications, such as the creation of Schiff base derivatives, have yielded receptors with high selectivity for other transition metals. researchgate.net In one study, different Schiff base compounds derived from a diamino-dipropoxycalix researchgate.netarene showed varied extraction capabilities: one compound displayed exceptional selectivity for nickel (Ni2+), while others showed very high selectivity towards Hg2+. researchgate.net A different fluorescent chemosensor based on a calix researchgate.netcrown derivative was reported to be an effective detector for copper ions (Cu2+). nih.gov
The selectivity and binding affinity of 25,27-dipropoxycalix researchgate.netarene-based hosts can be precisely controlled through strategic chemical modifications. This "tuning" is a cornerstone of its application in sensor and separation technologies. scispace.comsid.ir
Key strategies for modulating selectivity include:
Altering Cavity Size: The primary factor for alkali and alkaline earth metal selectivity is the match between the cavity size and the ionic radius. For instance, the inherent cavity of the parent molecule is well-suited for Li+, while expanding the lower rim with a crown-ether loop creates a perfect fit for Na+. sid.irmdpi.com
Introducing Specific Donor Groups: The Hard and Soft Acids and Bases (HSAB) principle is often exploited. Hard oxygen donors in the parent calixarene favor hard cations like Li+ and Na+. sid.ir Introducing soft nitrogen or sulfur donors via functionalization shifts the selectivity towards soft transition metals like Ag+, Hg2+, and Pd2+. mdpi.comscispace.com
Conformational Locking: Fixing the calixarene in a specific conformation (e.g., cone or 1,3-alternate) preorganizes the binding sites for a particular guest. A 1,3-alternate conformer functionalized with thioamide groups was found to be more selective for lead (Pb2+) than the corresponding cone conformer. mdpi.com
Upper Rim Modification: Adding functional groups to the upper rim can create cooperative binding effects or introduce signaling units (chromophores/fluorophores) that report on the binding event without directly participating in coordination. mdpi.comresearchgate.net
These modifications allow for the rational design of receptors with high affinity and selectivity for a single target cation from a complex mixture. researchgate.netscispace.com
Anion Recognition by Modified 25,27-Dipropoxycalixresearchgate.netarene Structures
While the electron-rich cavity of the parent calixarene is suited for cations, targeted modifications can transform it into a highly effective anion receptor. This is typically achieved by introducing hydrogen-bond donor groups, such as urea (B33335) or amide functionalities, onto the calixarene framework. psu.edunih.gov The synthesis of these anion receptors often begins with the parent 25,27-dipropoxycalix researchgate.netarene, which is then functionalized through a multi-step process involving nitration, reduction to an amine, and subsequent reaction to form the desired binding groups. psu.edu
Fixing the calixarene scaffold in the 1,3-alternate conformation is a particularly effective strategy. psu.edunih.gov This arrangement positions the functional groups on opposite sides of the macrocycle, creating a well-defined cavity that can effectively encapsulate anions through multiple hydrogen bonds. psu.edu
Diureido-calix researchgate.netarenes in the 1,3-alternate conformation, derived from 25,27-dipropoxycalix researchgate.netarene, have proven to be exceptionally promising receptors for carboxylate anions. psu.edu The two urea groups create a binding pocket where the NH protons can form strong, directed hydrogen bonds with the oxygen atoms of a carboxylate guest.
The binding strength is heavily influenced by the substituents on the urea moiety. Attaching electron-withdrawing groups (e.g., p-nitrophenyl) to the urea nitrogen atoms increases the acidity of the NH protons, leading to significantly higher binding affinities for anions. psu.edu Studies using 1H NMR and UV/Vis titration experiments have demonstrated very high association constants for these receptors with various anions, particularly carboxylates like acetate (B1210297), benzoate, and p-nitrobenzoate, in nonpolar solvents. psu.edu For example, one p-nitrophenyl substituted receptor showed an association constant (Kass) of 3.9 x 105 M-1 for acetate in CDCl3. psu.edu
Furthermore, by incorporating chiral elements, such as amino acid residues, into the receptor's structure, these systems can achieve enantioselective recognition of chiral carboxylates. datapdf.com Receptors bearing alanine (B10760859) residues have shown a remarkable ability to differentiate between the D and L enantiomers of N-acetylphenylalaninate, binding the D-form four times more strongly than the L-form. datapdf.com This selectivity is explained by a three-point interaction model involving two attractive hydrogen bonds and one repulsive steric interaction. datapdf.com
Table 2: Association Constants (Kass) for 1:1 Complexes of a Diureido-calix researchgate.netarene Receptor with Carboxylate Anions in CDCl3
| Anion (as Tetrabutylammonium Salt) | Kass (M-1) |
| Acetate | 390,000 |
| Benzoate | 110,000 |
| p-Nitrobenzoate | 10,000 |
Data for receptor 12 (p-nitrophenyl substituted diureido-calix researchgate.netarene in 1,3-alternate form) from UV/Vis titration. psu.edu
Halide and Oxoanion Complexation
Derivatives of 25,27-dipropoxycalix semanticscholar.orgarene have been engineered as effective receptors for various anions. By attaching two urea moieties to the upper rim of a dipropoxycalix semanticscholar.orgarene locked in the 1,3-alternate conformation, researchers have created highly efficient receptors for anions, particularly carboxylates. psu.edu The presence of electron-withdrawing groups on the urea units significantly enhances the binding affinity. psu.edu
The complexation of anions can also be achieved through cooperative binding with a metal cation. A calix semanticscholar.orgarene featuring β-amino-α,β-unsaturated ketone units at the lower rim was shown to bind carboxylate or fluoride (B91410) anions only when a copper(II) ion was first complexed within the lower rim cavity. nycu.edu.tw In the absence of the copper ion, no anion binding was observed. nycu.edu.tw
Furthermore, calix semanticscholar.orgarene derivatives have demonstrated the ability to act as anion carriers. A calix semanticscholar.orgarene functionalized with aminophosphonic acid moieties can transport anions across lipid bilayer membranes. researchgate.net These transport studies revealed a selectivity sequence that is inverse to the typical lyotropic series, with chloride being transported faster than bromide, and iodide not being transported at all, suggesting strong anion binding within the membrane environment. researchgate.net
Hydrogen Bonding Interactions in Anion Recognition
Hydrogen bonding is a primary driving force in the recognition of anions by functionalized 25,27-dipropoxycalix semanticscholar.orgarenes. In diureido-calix semanticscholar.orgarene derivatives, a carboxylate anion is proposed to interact with all four N-H groups of the two urea units, utilizing both of the anion's oxygen lone pairs. utwente.nl This multivalent hydrogen bonding leads to strong complex formation. utwente.nl The specific binding mode, whether an anion interacts with one or both urea groups, can be distinguished through changes in UV-Vis absorption spectra. psu.edu
The importance of cooperative hydrogen bonding has been highlighted in studies with arylcalix semanticscholar.orgarene-based sensors. The enhanced binding and selectivity for carboxylates by these receptors are attributed to the cooperative (bidentate) binding mode, where hydrogen bonds form between the guest and two opposite N-H groups of carbamoyl (B1232498) moieties on the extended calix semanticscholar.orgarene skeleton. mdpi.com Computational studies have confirmed this bidentate interaction. mdpi.com In some systems, strong intramolecular hydrogen bonding within the receptor itself can hinder its ability to complex with guests. psu.edu
Recognition of Neutral Organic Molecules
Beyond charged species, the 25,27-dipropoxycalix semanticscholar.orgarene framework is adept at complexing neutral organic molecules, leveraging its pre-organized cavity and functional groups.
Aromatic Compound Inclusion
The host-guest complexation of 5,17-bis(N-tolyliminomethyl)-25,27-dipropoxycalix semanticscholar.orgarene with various aromatic aldehydes has been studied using reversed-phase high-performance liquid chromatography (RP-HPLC). nuph.edu.ua The stability constants (KA) for these complexes were determined, showing a dependence on the structure of the aldehyde guest. nuph.edu.ua The volume of the calixarene's molecular cavity was found to play a crucial role in the binding of these aldehydes. nuph.edu.ua
| Guest Molecule | Stability Constant (KA / M-1) |
|---|---|
| Benzaldehyde | 154 |
| Salicylaldehyde | 249 |
| p-Anisaldehyde | 199 |
| Veratraldehyde | 233 |
Dicarboxylic Acid Complexation
Derivatives of 25,27-dipropoxycalix semanticscholar.orgarene have been extensively studied as receptors for dicarboxylic acids. The host-guest complexation of 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix semanticscholar.orgarene with both aromatic and aliphatic dicarboxylic acids has been investigated. researchgate.netuniv.kiev.ua For complexes with benzoic acids, binding constants (KA) were found to be in the range of 335–910 M-1. researchgate.net For pyridine (B92270) carboxylic acids, the binding constants were higher, ranging from 584 to 1914 M−1, with corresponding Gibbs free energies (ΔG) between -15.76 and -18.69 kJ/mol. researchgate.net
Studies with aliphatic dicarboxylic acids (C4–C10) showed that the stability of the complexes depends on the structure, pKa, and lipophilicity (log P) of the acid guests. semanticscholar.orguniv.kiev.ua Molecular modeling revealed that these complexes are stabilized by hydrogen bonds between the carboxylic acid groups and either the nitrogen atoms of the imino groups on the upper rim or the oxygen atoms of the hydroxyl groups on the lower rim of the calixarene. univ.kiev.uanuph.edu.ua A decrease in the length of the dicarboxylic acid's aliphatic chain was found to increase the stability of the resulting complex. semanticscholar.org
| Guest Molecule | log KA |
|---|---|
| Succinic acid | 3.05 |
| Glutaric acid | 2.93 |
| Adipic acid | 2.84 |
| Suberic acid | 2.71 |
| Azelaic acid | 2.62 |
| Sebacic acid | 2.56 |
Studies with Biologically Relevant Species (e.g., nucleosides, peptides, proteins, excluding clinical trials)
The calixarene scaffold is a promising platform for the recognition of biologically important molecules. semanticscholar.org Phosphorylated derivatives of dipropoxycalix semanticscholar.orgarene have been studied for their complexation with amino acids. scispace.comresearchgate.net The binding constants of these complexes are influenced by the nature of the amino acid side chain, as well as the guest's log P and pKa values. researchgate.net The complexation of isoleucine, in particular, has been investigated using titration calorimetry, NMR, and UV-Vis spectroscopies alongside molecular modeling. scispace.com Calixarenes are also utilized as scaffolds for creating multivalent ligands designed for cooperative complexation with nucleic acids. researchgate.net While specific studies on 25,27-dipropoxycalix semanticscholar.orgarene binding to proteins are not detailed, calixarenes in general are recognized for their potential in protein sensing applications. acs.org
Mechanistic Insights into Host-Guest Interactions
A primary mechanism for the complexation of polar guests is hydrogen bonding . This is evident in the binding of anions and carboxylic acids, where the hydroxyl groups on the lower rim or appended functional groups like ureas, amides, and imines act as hydrogen bond donors. psu.eduutwente.nlresearchgate.net Molecular modeling consistently shows that complexes with carboxylic acids are stabilized by hydrogen bonds to either the upper or lower rim of the calixarene. researchgate.netnuph.edu.ua
Solvophobic and hydrophobic interactions also play a significant role. A linear relationship between the binding constants of carboxylic acid complexes and the lipophilicity (log P) of the acid guest indicates the importance of these interactions in the complexation process. researchgate.netuniv.kiev.uauniv.kiev.ua
For charged species, electrostatic interactions are key. The complexation of amino acids by phosphonic acid-functionalized calixarenes is mainly determined by the interaction between the positively charged nitrogen atom of the amino acid and the negatively charged oxygen atoms of the phosphonic acid groups. researchgate.netresearchgate.net
Thermodynamic studies provide deeper mechanistic understanding. The complexation of guests with water-soluble calixarenes is often found to be enthalpy-driven, although molecular selectivity can be governed by the entropy term. nankai.edu.cnnankai.edu.cn A combination of techniques including potentiometry, conductometry, isothermal titration calorimetry (ITC), and NMR titrations allows for a detailed thermodynamic characterization of host-guest binding, including side processes like ion pairing and precipitation. mdpi.com
Finally, cooperative binding represents a more complex mechanism where the binding of one guest enhances the affinity for another. This is clearly demonstrated in systems where anion binding is only switched on after the complexation of a metal cation. nycu.edu.twmdpi.com Molecular dynamics (MD) simulations can provide further insight into the structural features of these ternary complexes and rationalize the observed positive cooperativity. mdpi.com
Thermodynamics and Kinetics of Binding Processes
The formation of host-guest complexes between 25,27-dipropoxycalix researchgate.netarene derivatives and various guest molecules is governed by a delicate interplay of thermodynamic and kinetic factors. The thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), dictate the spontaneity and stability of the complexation process. Kinetic parameters, on the other hand, describe the rates of association and dissociation of the host and guest.
Studies on a derivative, 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix researchgate.netarene, have provided valuable insights into the thermodynamics of binding with different guest molecules. For instance, the complexation of this calixarene with pyridine carboxylic acids is characterized by Gibbs free energies ranging from -15.76 to -18.69 kJ/mol. researchgate.netresearchgate.net Similarly, when interacting with benzoic acids, the Gibbs free energies fall within the range of -14.38 to -16.85 kJ/mol. nuph.edu.ua For a series of aromatic carboxylic acids, the Gibbs free energies of complexation were found to be between -14.74 and -16.94 kJ/mol. nuph.edu.ua In the case of diterpenoid (resin) acids, the Gibbs free energies of complexation with this calixarene derivative ranged from -16.70 to -17.67 kJ/mol. researchgate.net
These negative Gibbs free energy values indicate that the complexation processes are spontaneous. The binding is often enthalpy-driven, suggesting that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces, is the primary driving force for complexation. scirp.orgmdpi.com For example, molecular modeling has revealed the presence of hydrogen bonds between the carboxylic groups of guest acids and the nitrogen atoms of the imino groups at the upper rim or the oxygen atoms of the hydroxyl groups at the lower rim of the calixarene macrocycle. researchgate.netnuph.edu.uanuph.edu.ua
The kinetics of these binding processes, which describe the speed at which equilibrium is reached, can be influenced by factors such as the rigidity of the calixarene's conformation. mdpi.com While detailed kinetic data for 25,27-dipropoxycalix researchgate.netarene itself is limited in the provided search results, studies on related calixarenes highlight the importance of the host's structural flexibility in the complexation mechanism.
Table 1: Thermodynamic Parameters for the Complexation of 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix researchgate.netarene with Various Guest Acids
| Guest Molecule Type | Binding Constants (K_A) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) |
| Pyridine Carboxylic Acids | 584 - 1914 researchgate.netresearchgate.net | -15.76 to -18.69 researchgate.netresearchgate.net |
| Benzoic Acids | 335 - 910 nuph.edu.ua | -14.38 to -16.85 nuph.edu.ua |
| Aromatic Carboxylic Acids | 387 - 941 nuph.edu.ua | -14.74 to -16.94 nuph.edu.ua |
| Diterpenoid (Resin) Acids | 844 - 1268 researchgate.net | -16.70 to -17.67 researchgate.net |
Factors Influencing Complex Stability and Association Constants
The stability of complexes formed by 25,27-dipropoxycalix researchgate.netarene and its derivatives, quantified by the association constant (K_a), is influenced by a multitude of factors. These include the structural characteristics of both the host and guest, the nature of the solvent, and the presence of specific intermolecular interactions.
Host and Guest Structure: The functional groups on the calixarene rim play a crucial role. For instance, the introduction of imino groups on the upper rim of 25,27-dipropoxycalix researchgate.netarene allows for hydrogen bonding with carboxylic acid guests, significantly contributing to complex stability. researchgate.netnuph.edu.uauniv.kiev.ua The size and shape complementarity between the host's cavity and the guest molecule is another critical factor. The preorganized structure of the calixarene provides a binding site that can selectively accommodate guests of a suitable size and geometry. mdpi.com For aliphatic dicarboxylic acids, a decrease in the length of the acid chain leads to an increase in the stability constants of the complexes. semanticscholar.org
Solvent Effects: The solvent plays a significant role in modulating the strength of host-guest interactions. In many cases, complexation is driven by solvophobic interactions, where the exclusion of solvent molecules from the binding cavity provides an entropic advantage. researchgate.netnuph.edu.uanuph.edu.ua The use of water-organic solvent mixtures is common in these studies, and the composition of the mobile phase in chromatographic methods can influence the observed binding constants. researchgate.netnuph.edu.uanuph.edu.ua
Lipophilicity and pKa of Guests: For a series of related guest molecules, their physicochemical properties can correlate with the stability of the resulting complexes. For example, in the complexation of 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix researchgate.netarene with benzoic acids and aliphatic dicarboxylic acids, it has been observed that a decrease in the lipophilicity (log P) and pKa values of the acids leads to an increase in the binding constants. nuph.edu.uauniv.kiev.ua A linear relationship between the binding constants and the lipophilicity of the guest acids often indicates the significant role of solvophobic interactions in the complexation process. researchgate.netnuph.edu.uanuph.edu.ua
Table 2: Association Constants for Complexes of 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix researchgate.netarene with Different Guest Types
| Guest Type | Association Constant (K_a) / log K_A |
| Pyridine Carboxylic Acids | 584 - 1914 M⁻¹ researchgate.netresearchgate.net |
| Benzoic Acids | 335 - 910 M⁻¹ nuph.edu.ua |
| Aromatic Carboxylic Acids | 387 - 941 M⁻¹ nuph.edu.ua |
| Aliphatic Dicarboxylic Acids (C4-C10) | log K_A = 2.56 – 3.05 semanticscholar.orguniv.kiev.ua |
| Benzene Derivatives | Stability constants determined rsc.org |
| Diterpenoid (Resin) Acids | 844 - 1268 M⁻¹ researchgate.net |
Advanced Applications of 25,27 Dipropoxycalix 1 Arene Systems
Molecular Sensing and Chemosensors Development
The ability of the 25,27-dipropoxycalix acs.orgarene core to be functionalized with various signaling units has led to the creation of a diverse range of chemosensors. These sensors are capable of selectively detecting ions, anions, and neutral molecules through various optical and electrochemical signaling mechanisms.
Fluorescent Chemosensors for Ion Detection
Derivatives of 25,27-dipropoxycalix acs.orgarene have been successfully employed as fluorescent chemosensors for the selective detection of various metal ions. By incorporating fluorogenic moieties, these sensors can signal the binding of a target ion through changes in their fluorescence intensity, such as enhancement or quenching. nih.gov
One notable example is a calix acs.orgarene derivative functionalized with a naphthalenic fluorophore, which exhibits high selectivity for sodium ions (Na⁺) in water-ethanol mixtures. researchgate.net The complexation of Na⁺ by the sensor results in a significant enhancement of the fluorescence quantum yield, making it a highly sensitive probe for this biologically important cation. researchgate.net The selectivity for Na⁺ over other alkali and alkaline-earth metal ions is a key feature of this system. researchgate.net
Furthermore, calix acs.orgarene-based fluorescent probes have been developed for the detection of lithium (Li⁺) and phosphate (B84403) (PO₄³⁻) ions. nih.gov A sensor featuring 4-aminoquinoline (B48711) moieties linked to the calix acs.orgarene scaffold demonstrated the ability to operate at nanomolar concentrations for both Li⁺ and PO₄³⁻ sensing. nih.gov The interaction with these ions leads to a discernible change in the fluorescence emission of the probe. nih.gov
The versatility of the calix acs.orgarene framework is also evident in sensors designed for heavy metal ions. For instance, a 2-hydroxynaphthaldehyde functionalized calix acs.orgarene Schiff base has been shown to act as a fluorescent sensor for gold (Au³⁺) and iodide (I⁻) ions, inducing a quenching of its fluorescence upon interaction. acs.orgrsc.org
Table 1: Performance of 25,27-Dipropoxycalix acs.orgarene-based Fluorescent Ion Sensors
| Target Ion | Sensor Moiety | Detection Limit | Key Finding |
| Na⁺ | Naphthalenic fluorophore | - | High selectivity in water-ethanol mixtures. researchgate.net |
| Li⁺ | 4-aminoquinoline | 6.15 nM | Operates in the nanomolar concentration range. nih.gov |
| PO₄³⁻ | 4-aminoquinoline | 9.0 nM | Functions effectively for anion sensing. nih.gov |
| Au³⁺ | 2-hydroxynaphthaldehyde | 1.5 x 10⁻⁵ M | Fluorescence quenching upon ion interaction. rsc.org |
| I⁻ | 2-hydroxynaphthaldehyde | 4.5 x 10⁻⁶ M | Demonstrates anion sensing capabilities. rsc.org |
Chromogenic Sensors for Anions and Neutral Guests
The modification of the 25,27-dipropoxycalix acs.orgarene scaffold with chromogenic units has enabled the development of colorimetric sensors for anions and neutral molecules. These sensors provide a visual detection method, which is highly advantageous for rapid and on-site analysis.
Azocalix acs.orgarene derivatives, which incorporate azophenol chromophores, have demonstrated the ability to selectively detect and differentiate between anions of similar basicity, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻). rsc.org The color change observed upon anion binding is dependent on the structure of the azocalix acs.orgarene, the basicity of the guest anion, and the conformational complementarity between the host and the guest. rsc.org
In a different approach, a dihomooxacalix acs.orgarene-gold nanohybrid has been developed as a colorimetric sensor for the sensitive and selective detection of iodide (I⁻) in aqueous media. nih.gov This hybrid material exhibits a ratiometric response to iodide, with a visible color change of the solution from pink to light blue. nih.gov The sensor demonstrates a very low detection limit of 8.3 nM with minimal interference from other anions. nih.gov
The introduction of urea (B33335) or thiourea (B124793) moieties at the upper rim of the calix acs.orgarene skeleton has also been shown to be an effective strategy for creating anion receptors. nih.gov These systems can effectively complex selected anions, even in competitive solvent environments, with the binding event often leading to a colorimetric response. nih.gov
Electrochemical Sensing Platforms
Electrochemical sensors based on 25,27-dipropoxycalix acs.orgarene derivatives offer a highly sensitive and quantitative method for the detection of specific analytes. These platforms typically involve the immobilization of the calixarene (B151959) derivative onto an electrode surface, where the binding of the target analyte modulates the electrochemical signal.
A notable application in this area is the development of a conductometric sensor for the determination of ammonium (B1175870) (NH₄⁺). nih.govmdpi.com This sensor utilizes a 25,27-di-(5-thio-octyloxy)calix acs.orgarene-crown-6 derivative immobilized on gold interdigitated electrodes. nih.govmdpi.com The complexation between the ammonium ions and the crown-ether fragment of the calixarene leads to a change in conductivity, allowing for quantitative analysis. nih.govmdpi.com The sensor exhibits high selectivity for ammonium in the presence of other common cations and has a linear concentration range of 0.01–1.5 mM. nih.govmdpi.com
Furthermore, thiacalix acs.orgarene derivatives have been incorporated into impedimetric DNA sensors. These sensors are designed for the detection of DNA intercalators, such as the anticancer drug doxorubicin. The presence of the thiacalix acs.orgarene in the sensor assembly enhances the electrochemical response related to the interaction of the drug with the DNA.
Protein Sensing and Pattern Recognition
The well-defined, three-dimensional structure of the calix acs.orgarene scaffold makes it an ideal platform for the design of synthetic receptors capable of recognizing the surfaces of proteins. nih.gov By functionalizing the calixarene core with specific recognition motifs, it is possible to create artificial receptors that can bind to and differentiate between various proteins.
One approach involves the attachment of constrained peptide loops to a central calix acs.orgarene scaffold, mimicking the hypervariable loops of antibodies. This design creates a large surface area for binding to a complementary region on a target protein, such as cytochrome c. The binding affinity and specificity of these artificial receptors can be tuned by modifying the substituents on the lower rim of the calixarene, which can influence the conformational properties of the receptor.
Calixarene derivatives have also been utilized as tools for the highly sensitive detection and oriented immobilization of proteins in microarray formats. A "Calixcrown"-coated protein chip has demonstrated superior sensitivity and a lower detection limit compared to other protein attachment methods. This technology allows for the immobilization of proteins in a manner that preserves their folded structure and functionality, which is crucial for applications in diagnostics and the study of protein-protein interactions.
Moreover, sensor arrays based on various calixarene derivatives have been constructed for the detection and differentiation of tumor-associated carbohydrate antigens. acs.org These arrays utilize the competitive binding of the target antigens and a fluorescent indicator to the calixarene hosts, generating a unique fluorescence response pattern for each antigen. acs.org This approach allows for the high-throughput and sensitive detection of important cancer biomarkers. acs.org
Catalysis Facilitated by 25,27-Dipropoxycalixacs.orgarene Derivatives
The cavity of 25,27-dipropoxycalix acs.orgarene and its derivatives can serve as a microreactor environment, influencing the rate and selectivity of chemical reactions. These compounds have been explored as catalysts and catalyst supports in various organic transformations.
Homogeneous Catalysis
In the realm of homogeneous catalysis, derivatives of 25,27-dipropoxycalix acs.orgarene have been employed as ligands for metal catalysts, where the calixarene framework can influence the coordination environment of the metal center and provide a specific pocket for the reaction to occur.
A significant example is the use of a cone-25,27-dipropyloxy-26,28-dioxo-calix acs.orgarene titanium (IV) dichloride complex as a catalyst for the ring-opening polymerization of L-lactide. This reaction is important for the production of biodegradable polylactic acid (PLA). The calixarene-titanium complex has been shown to be an effective catalyst under bulk polymerization conditions, yielding polymers with molecular weights up to 30 kDa.
The calixarene scaffold can also be functionalized to create phase-transfer catalysts. For instance, a methylated bis-triethylene glycolic crown-5-calix acs.orgarene has demonstrated excellent performance as a phase-transfer catalyst in nucleophilic aromatic ¹⁸F-fluorination reactions. This catalytic system is particularly valuable for the synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET). The efficiency of the catalyst is attributed to the synergistic action of the crown-ether and calixarene units, which facilitate the release of reactive "naked" fluoride and stabilize the reaction precursor through π-π interactions.
Furthermore, thiacalix acs.orgarene-supported molecular clusters have emerged as a promising class of catalysts. The unique coordination environment provided by the thiacalix acs.orgarene ligands can lead to the formation of novel metal clusters with interesting catalytic properties. These systems have shown potential in a variety of catalytic applications, highlighting the broad utility of the calixarene framework in catalyst design.
Ethylene (B1197577) Oligomerization and Polymerization Catalysis
Derivatives of 25,27-dipropoxycalix documentsdelivered.comarene have been investigated as ligands in transition metal complexes for the catalysis of ethylene polymerization. These systems aim to control the polymer's molecular weight and structure. A notable example is the use of a cone-25,27-dipropoxy-26,28-dioxocalix documentsdelivered.comarene titanium (IV) dichloride complex. researchgate.netresearchgate.net When activated, this complex serves as a catalyst for ethylene polymerization.
The catalytic activity of such systems is influenced by several factors, including the molar ratio of the cocatalyst to the titanium complex (Al/Ti ratio), reaction time, temperature, and ethylene pressure. nih.gov Research has shown that dendritic macromolecular catalysts can offer precise control over the number and position of active catalytic sites, which has been a subject of broad study in ethylene polymerization. nih.gov While high catalytic activities have been reported for various half-titanocene catalysts under different conditions, the specific performance of the 25,27-dipropoxycalix documentsdelivered.comarene-based catalyst demonstrates its potential in this area. mdpi.com For instance, some phenoxy-ligated half-titanocenes have shown catalytic activities as high as 27.6 × 10⁶ g of polyethylene (B3416737) per mole of Titanium per hour at 140 °C. mdpi.com
The general conditions for ethylene polymerization using such catalysts often involve a stainless steel reactor under an ethylene atmosphere, with a cocatalyst like methylaluminoxane (B55162) (MAO). nih.gov The resulting polyethylene is then analyzed for its microstructure, thermal properties, and viscoelastic state. nih.gov
Photocatalytic Systems for Energy Production (e.g., hydrogen evolution)
The core structure of 25,27-dipropoxycalix documentsdelivered.comarene can be functionalized to create sophisticated photocatalytic systems. By attaching photoactive units, such as fluorescein, to the calixarene scaffold, researchers have developed systems capable of participating in energy transfer processes relevant to energy production. mdpi.com
A study detailed the synthesis of a calix documentsdelivered.comarene-fluorescein conjugate, which was then used to prepare photocatalytically active solid lipid nanoparticles. mdpi.com These systems are of interest for applications like photocatalysis. mdpi.com While direct hydrogen evolution using a simple 25,27-dipropoxycalix documentsdelivered.comarene system is not extensively documented in the provided results, the development of these more complex conjugates points to the potential of calixarenes as scaffolds for constructing multicomponent photocatalytic systems. mdpi.com The design of such systems often involves integrating a photosensitizer, a catalytic center, and a stabilizing scaffold, for which the calix documentsdelivered.comarene is well-suited. mdpi.com
Separation and Extraction Technologies
The well-defined cavity of 25,27-dipropoxycalix documentsdelivered.comarene and its derivatives makes them excellent candidates for selective recognition and separation of ions and molecules.
Derivatives of 25,27-dipropoxycalix documentsdelivered.comarene have shown significant promise in the selective extraction of metal ions, particularly radioactive cesium (Cs⁺) from nuclear waste streams. The introduction of a crown-ether loop at the lower rim of the calixarene, creating compounds like 25,27-bis(1-octyloxy)calix documentsdelivered.comarene-26,28-crown-6, dramatically enhances the affinity and selectivity for cesium ions. researchgate.net
The extraction efficiency is dependent on various factors, including the nature of the organic solvent, the acidity of the aqueous phase (concentration of nitric acid), and the contact time. researchgate.net For instance, 25,27-bis(1-octyloxy)calix documentsdelivered.comarene-26,28-crown-6 in 1-octanol (B28484) reached full extraction equilibrium for Cs⁺ in less than 5 minutes. researchgate.net The selectivity for Cs⁺ over other ions like Rb⁺ is a critical parameter, and these calixarene-crown ether hybrids exhibit effective recognition for Cs⁺. researchgate.net
While the focus has been heavily on Cs⁺, calixarenes and resorcinarenes have also been explored for the removal of heavy metal ions like Pb²⁺. journalssystem.com The efficiency of extraction for these ions can be significantly increased by functionalizing the calixarene scaffold with groups such as thiophosphoryl, ester, or amide groups. journalssystem.com
| Extracted Ion | Calixarene Derivative | Key Findings |
| Cs⁺ | 25,27-Bis(1-octyloxy)calix documentsdelivered.com-26,28-crown-6 | Excellent extraction ability and high selectivity for Cs(I). Optimum acidity for extraction is 4.0 mol·kg⁻¹ HNO₃. researchgate.net |
| Cs⁺ | 25,27‐Bis(2‐Propyloxy) Calix documentsdelivered.com‐26,28‐Crown‐6 | Investigated for the extraction of cesium in nitric acid and simulated high-level liquid waste. researchgate.net |
| Sr²⁺ | 25,27-bis(carbonylmethoxy)calix documentsdelivered.comarenes | Studied for extraction properties towards Sr²⁺, including competitive extraction. dntb.gov.ua |
| Pb²⁺, Cr³⁺ | Octasubstituted resorcin documentsdelivered.comarenes | Attachment of ester and thiophosphoryl groups to the resorcinarene (B1253557) molecule caused a distinct increase in Pb(II) and Cr(III) extraction. journalssystem.com |
This table is interactive and can be sorted by clicking on the column headers.
25,27-Dipropoxycalix documentsdelivered.comarene and its derivatives have been successfully employed as stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the separation of closely related organic compounds, particularly positional isomers. nih.govscielo.br
A stationary phase was prepared by bonding 1,3-alternate 25,27-dipropoxy-26,28-bis-[3-propyloxy]-calix documentsdelivered.comarene to silica (B1680970) gel. nih.gov This material demonstrated the ability to separate di- and trisubstituted aromatic positional isomers. nih.gov The separation mechanism is complex, involving a combination of reversed-phase characteristics along with inclusion, hydrophobic, hydrogen bonding, and π-π interactions. nih.gov
Similarly, other derivatives, such as 1,3-alternate 25,27-dibenzoiloxy-26,28-bis-[3-propyloxy]-calix documentsdelivered.comarene-bonded silica gel, have been used for the HPLC separation of aromatic positional isomers, purine (B94841) and pyrimidine (B1678525) bases, and non-steroidal anti-inflammatory drugs. nih.gov The selectivity of these calixarene-based stationary phases can be tuned by altering the substituents on the calixarene scaffold. For example, a fluorinated version, 1,3-alternate 25,27-bis-(pentafluorobenzyloxy)-26,28-bis-(3-propyloxy)-calix documentsdelivered.comarene-bonded silica gel, showed that fluorine-fluorine interactions appear to be involved in the separation process of fluorine-containing analytes. nih.gov
In gas chromatography, a PEG-modified calix documentsdelivered.comarene stationary phase exhibited moderate polarity and good separation performance for a variety of analytes, including halogenated benzenes, phenols, and aniline (B41778) isomers. scielo.br
| Chromatographic Technique | Calixarene Stationary Phase | Analytes Separated |
| HPLC | 1,3-alternate 25,27-dipropoxy-26,28-bis-[3-propyloxy]-calix documentsdelivered.comarene-bonded silica gel | Di- and trisubstituted aromatic positional isomers. nih.gov |
| HPLC | 1,3-alternate 25,27-dibenzoiloxy-26,28-bis-[3-propyloxy]-calix documentsdelivered.comarene-bonded silica gel | Aromatic positional isomers, purine and pyrimidine bases, non-steroidal anti-inflammatory drugs. nih.gov |
| HPLC | 1,3-alternate 25,27-bis-(pentafluorobenzyloxy)-26,28-bis-(3-propyloxy)-calix documentsdelivered.comarene-bonded silica gel | Fluorine-containing compounds (fluorobenzenes, fluoro-pyrimidine bases) and non-fluorinated analytes. nih.gov |
| GC | PEG modified calix documentsdelivered.comarene (C4A-PEG-2PTSC) | Halogenated benzenes, benzaldehydes, phenols, alcohols, anilines isomers. scielo.br |
This table is interactive and can be sorted by clicking on the column headers.
The host-guest chemistry of calixarenes makes them suitable for the liquid-liquid extraction of specific organic molecules, such as dyes. While the search results did not provide a direct example of 25,27-dipropoxycalix documentsdelivered.comarene being used for dye extraction, the principles of molecular recognition that govern ion and isomer separation are also applicable here. The hydrophobic cavity of the calixarene can encapsulate dye molecules of appropriate size and shape, facilitating their transfer from an aqueous phase to an organic phase. The efficiency and selectivity of this process would depend on the complementarity between the host calixarene and the guest dye molecule.
Materials Science and Polymer Chemistry
25,27-Dipropoxycalix documentsdelivered.comarene serves as a building block in materials science and polymer chemistry. Its rigid, cup-shaped structure can be incorporated into larger polymeric structures to impart specific properties. For instance, calixarenes have been used as 3D molecular scaffolds for new metal complexes for lactide polymerization, leading to the synthesis of polylactides (PLAs), which are biocompatible and biodegradable polymers. researchgate.net A cone-25,27-dipropoxy-26,28-dioxo-calix documentsdelivered.comarene titanium (IV) dichloride complex was used in the ring-opening polymerization of L-lactide. researchgate.net
Furthermore, the functionalization of the calixarene core allows for its integration into various materials. Regioselective formylation at the upper rim of calixarenes, including 5,17-diformyl-25,27-dipropoxycalix documentsdelivered.comarene, provides aldehyde groups that can be transformed into other functional groups useful in organic synthesis and supramolecular self-assembly. nih.gov These functionalized calixarenes can act as monomers or cross-linking agents in the formation of novel polymers and materials with tailored properties.
Incorporation into Polymer Backbones for Functional Materials
The integration of calixarene units into polymer structures can impart unique recognition, catalytic, or physical properties to the resulting materials. A derivative of 25,27-dipropoxycalix researchgate.netarene has been effectively utilized as a catalytic system for polymerization reactions.
Specifically, the titanium (IV) complex, cone-25,27-dipropyloxy-26,28-dioxo-calix researchgate.netarene titanium (IV) dichloride, has been investigated as a catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer with significant applications. researchgate.netresearchgate.net This calixarene-based catalyst has been studied under both conventional heating and microwave irradiation conditions to synthesize PLA. researchgate.net The use of microwave heating has been shown to significantly reduce reaction times compared to conventional methods. researchgate.net The resulting polymers exhibit high molecular weights, although with high polydispersity indices (PDI), which may suggest the occurrence of transesterification side reactions. researchgate.net Notably, polymerization conducted with microwave irradiation demonstrated retention of the polymer's stereochemistry. researchgate.net
Table 1: Performance of Calix researchgate.netarene Titanium (IV) Complex in Lactide Polymerization Data derived from studies on cone-25,27-dipropyloxy-26,28-dioxo-calix researchgate.netarene titanium (IV) dichloride.
| Polymerization Method | Reaction Time (hours) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| Conventional Heating | 3 | up to 30 | High |
| Microwave Irradiation | Significantly Shorter | High | High |
Calixarene-Based Hybrid Materials
Calixarene-based hybrid materials are formed by combining the calixarene macrocycle with other chemical entities, such as inorganic ions or nanoparticles, to create materials with synergistic or novel properties. The calixarene unit serves as a versatile building block for constructing these complex architectures.
Lanthanide-calixarene hybrid materials are of particular interest due to the potential of combining the host capabilities of the calixarene with the unique luminescent properties of lanthanide ions (Ln³⁺). researchgate.net Research in this area has led to the synthesis of hybrid materials from calix researchgate.netarene-tetracarboxylate and lanthanide ions like Europium (Eu³⁺), Terbium (Tb³⁺), and Gadolinium (Gd³⁺). researchgate.net The structural and photophysical properties of these materials were investigated, revealing that the calixarene ligand can effectively sensitize the luminescence of the lanthanide ions. researchgate.net Analysis of a terbium-containing monocrystal showed the formation of a mononuclear complex where the Tb³⁺ ion is coordinated by four ionized groups of the calixarene. researchgate.net Such hybrid materials have potential applications in sensing, bio-imaging, and optics.
Computational and Theoretical Investigations of 25,27 Dipropoxycalix 1 Arene
Quantum Chemical Studies (DFT, ab initio) on Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are pivotal in determining the stable conformations and electronic properties of 25,27-Dipropoxycalix nih.govarene and its derivatives. These studies provide a static yet detailed picture of the molecule's geometry and reactivity.
For instance, studies on closely related derivatives illustrate the conformational preferences of the calix nih.govarene framework. A derivative, 25,27-bis[(methoxycarbonyl)methoxy]-26,28-dipropoxycalix nih.govarene, has been shown to adopt a partial cone conformation. nih.gov The precise arrangement of the aromatic rings is defined by the dihedral angles they form with the mean plane of the bridging methylene (B1212753) carbons.
| Aromatic Ring | Dihedral Angle (°) |
|---|---|
| Ring 1 | 35.74 |
| Ring 2 | 85.86 |
| Ring 3 | 87.77 |
| Ring 4 | 89.95 |
These angles indicate a significant tilting of the phenyl rings, which is characteristic of the calixarene's basket-like shape. In this particular conformation, two opposing aryl rings are nearly parallel to each other, while the other pair is situated at an interplanar angle of 52.41°. nih.gov Such quantum chemical calculations are fundamental for understanding the intrinsic structural features that dictate the calixarene's ability to encapsulate guest molecules. While this data is for a derivative, it provides valuable insight into the likely structural behavior of the parent 25,27-Dipropoxycalix nih.govarene.
Molecular Dynamics Simulations of Conformational Behavior and Host-Guest Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 25,27-Dipropoxycalix nih.govarene, capturing its conformational flexibility and the intricate dance of host-guest interactions over time. These simulations model the atomic motions based on a classical force field, providing a cinematic view of molecular processes.
MD simulations on similar calix nih.govarenes, such as p-tert-butylcalix nih.govarene, have been instrumental in understanding the encapsulation of small gas molecules. nih.govnih.gov These studies reveal that the thermal fluctuations of the calixarene (B151959) structure are consistent with mechanisms proposed for the entry of guest molecules into the host's cavity. nih.gov The stability of the resulting host-guest complexes is often correlated with the attractive interactions between the guest and the electron-rich inner surface of the calixarene cavity. nih.gov
The dynamic nature of the propoxy groups at the lower rim of 25,27-Dipropoxycalix nih.govarene is a key factor influencing its conformational landscape. MD simulations can track the transitions between different conformations (e.g., cone, partial cone, 1,3-alternate), revealing the energy barriers and transition states that govern this dynamic equilibrium. Furthermore, these simulations can elucidate the role of the solvent in modulating the conformational preferences and the stability of host-guest complexes.
Prediction of Binding Affinities and Selectivities
A significant application of computational chemistry in the study of 25,27-Dipropoxycalix nih.govarene is the prediction of its binding affinities and selectivities for various guest molecules. These predictions are crucial for the rational design of calixarene-based sensors and separation agents.
Molecular modeling techniques have been successfully applied to quantify the strength of host-guest interactions for derivatives of 25,27-Dipropoxycalix nih.govarene. For example, the complexation of 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix nih.govarene with a series of pyridine (B92270) carboxylic acids has been studied, yielding valuable thermodynamic data. researchgate.net
| Guest Molecule | Binding Constant (K, M-1) | Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|
| Pyridine-2-carboxylic acid | 584 | -15.76 |
| Pyridine-3-carboxylic acid | 1125 | -17.39 |
| Pyridine-4-carboxylic acid | 1914 | -18.69 |
These computational predictions, which often show good agreement with experimental data, are invaluable for screening potential guests and for understanding the factors that drive selective binding. The differences in binding affinities observed for the different isomers of pyridine carboxylic acid highlight the sensitivity of the calixarene's cavity to the guest's geometry and electronic properties.
Elucidation of Non-Covalent Interaction Mechanisms
Molecular modeling of the complexes formed by 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix nih.govarene and pyridine carboxylic acids has revealed that hydrogen bonds are a key stabilizing factor. researchgate.net These hydrogen bonds can form between the carboxylic acid groups of the guests and the imino nitrogen atoms at the upper rim of the calixarene, or with the oxygen atoms of the hydroxyl groups at the lower rim. researchgate.net
In addition to hydrogen bonding, other non-covalent forces play a crucial role:
Van der Waals interactions: These are ubiquitous attractive forces that contribute significantly to the binding within the hydrophobic cavity of the calixarene.
π-π stacking: The aromatic rings of the calixarene can engage in π-π stacking interactions with aromatic guest molecules, further enhancing complex stability.
Solvophobic effects: The tendency of the solvent (often aqueous or partially aqueous) to minimize its contact with the nonpolar guest and the calixarene's cavity can drive the encapsulation process. A linear relationship between the binding constants and the lipophilicity of the guest acids suggests the importance of these solvophobic interactions. researchgate.net
Advanced computational techniques, such as the Hartree-Fock plus London dispersion (HFLD) method, can be employed to quantify the contributions of different types of non-covalent interactions, including electrostatic, exchange, dispersion, and charge transfer interactions. beilstein-journals.org Such detailed analyses provide a comprehensive understanding of the driving forces behind molecular recognition by 25,27-Dipropoxycalix nih.govarene.
Advanced Characterization Techniques in 25,27 Dipropoxycalix 1 Arene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of 25,27-dipropoxycalix researchgate.netarene derivatives in solution. Calix researchgate.netarenes can exist in several distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. These conformers arise from the rotation of the phenolic units through the central annulus of the macrocycle. The most stable form is typically the cone conformation, which is stabilized by intramolecular hydrogen bonding between the lower rim's phenolic hydroxyl groups.
¹H NMR spectroscopy is particularly informative. The methylene (B1212753) protons (Ar-CH₂-Ar) that bridge the phenolic units are diastereotopic and typically appear as a pair of doublets in the cone conformation, a key diagnostic feature. Modification of the lower rim, such as the introduction of dipropoxy groups, can lock the molecule into a specific conformation. For instance, 1,3-disubstitution at the lower rim often leads to a pinched cone conformation.
In a ¹H NMR spectrum of a dibromo-substituted calix researchgate.netarene with distal propynyloxy groups in a cone conformation, the following characteristic signals were observed in CDCl₃:
ArH: 7.19 ppm (s, 4H), 6.88–6.83 ppm (m, 4H), 6.80–6.75 ppm (m, 2H)
OH: 7.15 ppm (s, 2H)
OCH₂: 4.76 ppm (d, 4H)
ArCH₂Ar: 4.34 ppm (d, 4H) and 3.35 ppm (d, 4H) researchgate.net
The presence of a pair of doublets for the ArCH₂Ar protons is a hallmark of the cone-type conformation. The splitting pattern and chemical shifts of the aromatic and methylene bridge protons provide definitive evidence for the specific conformer present in solution. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to accurately predict chemical shifts and assign the precise molecular structure.
X-ray Diffraction Analysis for Solid-State Structures
For many 1,3-disubstituted calix researchgate.netarenes, including those with dipropoxy functionalities, the solid-state structure is often a pinched cone conformation. This conformation is stabilized by intramolecular hydrogen bonds between the remaining hydroxyl groups on the lower rim. For example, the crystal structure of 25,27-dipropoxy-26,28-dihydroxycalix researchgate.netarene shows a pinched-cone conformation where the molecule is stabilized by O—H···O hydrogen bonds.
The crystal structure of 5,17-diformyl-25,26,27,28-tetrapropoxycalix researchgate.netarene, a related compound, also adopts a pinched cone conformation. nih.gov This leads to an open cavity, with the two opposite aromatic rings bearing the formyl groups being nearly parallel. The analysis of crystal structures is crucial for understanding how these molecules pack in the solid state and for designing specific host-guest systems.
Below is a table summarizing crystallographic data for a representative dipropoxycalix researchgate.netarene derivative.
| Parameter | Value |
| Chemical Formula | C₃₄H₃₆O₄ |
| Crystal System | Trigonal |
| Space Group | R3 |
| a (Å) | 35.633(2) |
| c (Å) | 11.694(5) |
| Volume (ų) | 12858.7 |
| Z | 18 |
| Conformation | Pinched-cone |
| Stabilizing Interactions | Intramolecular hydrogen bonds O—H···O |
Data for 25,27-dipropoxy-26,28-dihydroxycalix researchgate.netarene. researchgate.net
Mass Spectrometry Techniques (ESI-MS, MALDI-TOF MS) for Complex Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 25,27-dipropoxycalix researchgate.netarene derivatives and for characterizing their non-covalent complexes with guest molecules. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are particularly useful soft ionization techniques that allow for the analysis of large, fragile supramolecular assemblies without significant fragmentation.
ESI-MS has been effectively used to study the formation of ternary complexes involving calixarenes, metal ions, and amino acids. mdpi.com In these studies, researchers can observe the formation of host-guest complexes by identifying peaks corresponding to the [Host+Guest]⁺ or [Host+Guest]⁻ ions in the mass spectrum. This method allows for the determination of the stoichiometry of the complex (e.g., 1:1, 1:2) and provides insights into the selectivity of the calixarene (B151959) host for different guests. For example, studies have shown high affinity and strong selectivity in the formation of ternary complexes between a diphosphoryloxycalix researchgate.netarene, a zinc ion (Zn²⁺), and the amino acid histidine. mdpi.com This demonstrates the ability of ESI-MS to probe specific molecular recognition events.
UV-Visible and Luminescence Spectroscopy for Binding Event Detection
UV-Visible and luminescence spectroscopy are widely used to monitor host-guest interactions between calixarenes and guest molecules in real-time. The binding of a guest within the calixarene cavity can alter the electronic environment of the chromophores in the host molecule, leading to observable changes in the absorption or emission spectra.
These changes can manifest as a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity (hyperchromic or hypochromic effect). By systematically titrating a solution of the calixarene host with a guest and monitoring the spectral changes, a binding isotherm can be constructed. From this data, the association constant (Kₐ) of the host-guest complex can be calculated, providing a quantitative measure of the binding strength.
For example, the binding ability of certain p-substituted calix researchgate.netarene compounds towards calf thymus DNA has been examined using UV-Vis spectroscopy. Researchers observed that functional compounds containing benzyl and chloro-groups showed notable activity, with binding constants (Kₑ) determined to be 7.1 × 10³ M⁻¹ and 9.3 × 10² M⁻¹, respectively. This indicates that the interaction between the calixarene and DNA can be effectively quantified through spectroscopic methods.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 25,27-dipropoxycalix researchgate.netarene and its derivatives. These techniques are sensitive to the vibrations of chemical bonds and can be used to confirm the synthesis of a target molecule and to study intermolecular interactions, such as hydrogen bonding.
FT-IR spectroscopy is particularly useful for identifying characteristic bond vibrations. For instance, in azido-functionalized calix researchgate.netarenes, the presence of the azide group is confirmed by a strong, sharp absorption band around 2100 cm⁻¹. The O-H stretching vibration of the hydroxyl groups on the lower rim typically appears as a broad band in the region of 3100-3500 cm⁻¹, and changes in this band can indicate the formation of hydrogen bonds during complexation.
Raman spectroscopy, which measures light scattering, provides complementary information. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study calixarenes adsorbed on metal surfaces. SERS studies on ester-functionalized calix researchgate.netarenes have been used to detect trace amounts of polycyclic aromatic hydrocarbons (PAHs). The calixarene host, when functionalized on a silver surface, can bind a PAH guest, bringing it close enough to the surface to generate a detectable SERS signal.
| Technique | Application in Calixarene Analysis | Typical Wavenumber (cm⁻¹) |
| FT-IR | Identification of hydroxyl (O-H) groups | 3100 - 3500 (broad) |
| FT-IR | Identification of azide (N₃) stretch | ~2106 (strong, sharp) |
| Raman (SERS) | Aromatic ring stretching | ~1077 |
| Raman (SERS) | CH₂ symmetric/asymmetric stretching | ~2853 / ~2876 |
Chromatographic Methods (HPLC) for Complexation and Separation Studies
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a powerful technique for studying the complexation of 25,27-dipropoxycalix researchgate.netarene derivatives and for separating complex mixtures. In RP-HPLC studies of host-guest chemistry, the calixarene host is often added to the mobile phase.
When a guest molecule is injected, it can form an inclusion complex with the calixarene in the mobile phase. This complexation alters the guest's partitioning between the mobile and stationary phases, leading to a change in its retention time. Typically, the formation of a host-guest complex decreases the retention time of the guest.
By measuring the change in the capacity factor (k') of the guest as a function of the calixarene concentration in the mobile phase, the stoichiometry and the binding constant of the complex can be determined. Studies on 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix researchgate.netarene have used this method to determine binding constants with various benzoic and pyridine (B92270) carboxylic acids. acs.org The results showed that the binding constants (Kₐ) and Gibbs free energies (ΔG) for complexes with benzoic acids were in the range of 335–910 M⁻¹ and -14.38 to -16.85 kJ/mol, respectively. acs.org For pyridine carboxylic acids, the binding constants were found to be between 584 and 1914 M⁻¹.
This approach provides a reliable and efficient method for quantifying the thermodynamics of host-guest interactions in solution.
Future Perspectives and Emerging Research Directions
Advancements in Asymmetric Synthesis and Chiral Recognition
The calix mdpi.comarene framework is an achiral scaffold that can be rendered chiral by introducing specific functional groups. The 25,27-dipropoxycalix mdpi.comarene derivative serves as a key precursor for creating "inherently chiral" calixarenes. researchgate.netresearchgate.net In these molecules, chirality arises not from a single stereocenter but from the asymmetric arrangement of substituents on the macrocycle's upper or lower rims. researchgate.netnih.gov Future research is directed towards developing more efficient and highly enantioselective synthetic strategies to access these complex structures.
One promising approach involves the stepwise, regioselective functionalization of the 25,27-dipropoxycalix mdpi.comarene platform. researchgate.net For instance, researchers have developed methods for sequential debenzoylation and subsequent alkylation, allowing for the controlled introduction of different functional groups on both rims of the calixarene (B151959). researchgate.net This control is crucial for designing organocatalysts where the precise spatial arrangement of moieties, such as tertiary amines or diarylmethanol groups, dictates the enantioselectivity of a reaction. researchgate.net
In the realm of chiral recognition, functionalized dipropoxycalix mdpi.comarenes are being explored as receptors for the selective binding of enantiomers. By attaching chiral selectors, these calixarenes can form host-guest complexes with specific enantiomers of chiral molecules like amino acid esters and amino alcohols. researchgate.net The development of novel calix mdpi.comarene-based chiral primary amine–thiourea (B124793) organocatalysts has shown high efficiency in promoting asymmetric Michael additions, achieving excellent yields (up to 95%) and high enantioselectivities (up to 99% ee). semanticscholar.org Future work will likely focus on expanding the library of these chiral selectors to recognize a broader range of molecules and on integrating these systems into practical applications such as chiral separation and sensing. nih.govnih.gov
Table 1: Performance of Chiral Calix mdpi.comarene Derivatives in Asymmetric Catalysis
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Calix mdpi.comarene-based primary amine–thiourea | Michael addition of aldehydes to nitroalkenes | Up to 95 | Up to 99 | semanticscholar.org |
| Calix mdpi.comarene-methoxy-triamide | Asymmetric alkylation of N-(diphenylmethylene)glycine esters | 86 | Up to 35 | nih.gov |
| Inherently chiral N,O-type ligands | Asymmetric addition of diethylzinc (B1219324) to benzaldehyde | High | Low | nih.gov |
Integration into Nanosystems and Advanced Materials
The integration of 25,27-dipropoxycalix mdpi.comarene derivatives into larger, functional nanosystems is a rapidly emerging field. A significant area of development is their use as organic building blocks for creating Metal-Organic Frameworks (MOFs). acs.org By functionalizing the calixarene with coordinating groups like carboxylic acids, it can be linked with metal ions to construct porous, three-dimensional networks. rsc.orgnih.gov These calixarene-based MOFs can exhibit hierarchical porosity, combining the intrinsic cavity of the calixarene with the porous structure of the framework, which is promising for applications in selective gas storage and separation. rsc.orgrsc.org For example, a Zr-based MOF incorporating a tetrakis[(carboxy)methoxy]calix mdpi.comarene linker demonstrated a high surface area and accessibility of the calixarene cavities. nih.gov
Furthermore, the unique host-guest properties of dipropoxycalix mdpi.comarene are being leveraged to create stimuli-responsive materials. By incorporating these macrocycles into polymer backbones or as pendants, materials can be designed to respond to specific chemical or physical triggers. The binding of a guest molecule within the calixarene cavity can induce changes in the material's properties, such as solubility, conformation, or color. This opens doors for the development of smart materials for applications in drug delivery, sensing, and self-healing polymers. The incorporation of para-sulfonated calix mdpi.comarene into the MIL-101(Cr) MOF created a host@MOF composite with a high affinity for CO2. rsc.org
Rational Design for Enhanced Selectivity and Efficiency in Sensing and Catalysis
Rational design, often aided by computational modeling, is pivotal for unlocking the full potential of 25,27-dipropoxycalix mdpi.comarene in sensing and catalysis. The goal is to precisely tailor the molecule's structure to achieve superior performance for a specific target. This involves modifying the upper and lower rims with specific functional groups to create binding sites that are highly complementary to the target analyte in terms of size, shape, and chemical functionality. tandfonline.comnih.gov
In sensing, dipropoxycalix mdpi.comarenes are being developed as ionophores in chemical sensors. For instance, a conductometric sensor for ammonium (B1175870) ions was created using 25,27-di-(5-thio-octyloxy)calix mdpi.comarene-crown-6. nih.govnih.gov The crown-6 moiety provides a highly selective binding site for the ammonium ion, while the thio-octyloxy groups allow for stable immobilization onto gold electrodes. nih.gov This sensor demonstrated high selectivity against common interfering ions like potassium and sodium and a detection limit of 10 μM. nih.gov Future efforts are focused on creating fluorescent sensors by attaching fluorophores to the calixarene scaffold, enabling the detection of analytes through changes in light emission, which offers high sensitivity for biological and environmental monitoring. mdpi.comrsc.orgresearchgate.net
In catalysis, the calixarene acts as a molecular platform that holds catalytic groups in a specific orientation, creating a microenvironment that can enhance reaction rates and selectivity. nih.gov The design of bifunctional catalysts, where both acidic and basic sites or a binding site and a catalytic site are present on the same calixarene molecule, is a key area of research. This approach aims to mimic enzymatic activity, leading to more efficient and selective chemical transformations.
Table 2: Performance of 25,27-Dipropoxycalix mdpi.comarene-Based Sensors
| Sensor Derivative | Target Analyte | Sensing Method | Key Performance Metric | Reference |
|---|---|---|---|---|
| 25,27-di-(5-thio-octyloxy)calix mdpi.comarene-crown-6 | Ammonium (NH₄⁺) | Conductometric | Limit of Detection: 10 μM | nih.gov |
| 5,17-bis-(N-tolyliminomethyl)-25,27-dipropoxycalix mdpi.comarene | Pyridine (B92270) carboxylic acids | RP HPLC | Binding Constants: 584–1914 M⁻¹ | researchgate.net |
Expanding Applications in Environmental Remediation and Sustainable Chemistry
The ability of 25,27-dipropoxycalix mdpi.comarene and its derivatives to selectively bind ions and neutral molecules makes them promising candidates for environmental remediation. tandfonline.com Research is underway to develop calixarene-based systems for the extraction of heavy metal ions (e.g., cesium) and organic pollutants from contaminated water. tandfonline.com These macrocycles can be immobilized on solid supports, such as silica (B1680970) or polymers, to create reusable materials for water purification.
In the field of sustainable or "green" chemistry, the focus is on developing environmentally benign chemical processes. Calixarenes are contributing to this goal in several ways. researchgate.net Researchers are exploring mechanochemical synthesis, a solvent-free or low-solvent method, to produce calixarene derivatives. researchgate.netbeilstein-archives.org This approach reduces waste and energy consumption compared to traditional synthesis methods. semanticscholar.orgopenresearchlibrary.org For example, the selective functionalization of the lower rim of calix mdpi.comarenes has been successfully achieved using a mechanochemical strategy, precluding the use of organic solvents and reducing reaction times. researchgate.netbeilstein-archives.org Additionally, using calixarenes as recyclable phase-transfer catalysts can make industrial processes more sustainable by simplifying product separation and minimizing catalyst waste. nih.gov
Deepening Understanding through Advanced Computational Modeling
Advanced computational modeling is becoming an indispensable tool for accelerating research on 25,27-dipropoxycalix mdpi.comarene. mdpi.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level insights into the structure, stability, and dynamics of these molecules and their host-guest complexes. tandfonline.comnih.gov
Computational studies are used to:
Predict Host-Guest Interactions: Modeling can predict the binding affinity and orientation of a guest molecule within the calixarene cavity. aip.orgchemrxiv.org This helps in the rational design of selective receptors for sensing and separation by understanding the contributions of different non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov
Elucidate Reaction Mechanisms: For calixarene-based catalysts, computational methods can be used to map out the entire reaction pathway. rsc.org This allows researchers to understand how the catalyst facilitates the reaction and provides a basis for designing more efficient catalysts.
Understand Conformational Behavior: Calix mdpi.comarenes can exist in different conformations (e.g., cone, partial cone). researchgate.net MD simulations can reveal the factors that stabilize a particular conformation and how conformational changes are linked to function, which is crucial for designing dynamic molecular systems. dcu.ie
By combining computational predictions with experimental validation, researchers can significantly reduce the trial-and-error involved in developing new calixarene-based materials and systems, leading to a more profound understanding and faster innovation. mdpi.com
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 25,27-Dipropoxycalix[4]arene in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods and adequate ventilation to minimize airborne exposure. Facilities must include eyewash stations and safety showers .
- Personal Protective Equipment (PPE) : Wear chemical safety goggles (OSHA 29 CFR 1910.133 or EN166), nitrile gloves, and lab coats. Respirators (NIOSH/MSHA or EN149-approved) are required if exposure limits are exceeded .
- Storage : Store in airtight containers away from oxidizers. Stability data indicate no decomposition below 297°C .
Q. What are the key steps for synthesizing this compound and its derivatives?
- Methodological Answer :
- Synthesis : React tetrapropoxycalix[4]arene precursors with alkylating agents (e.g., propyl bromide) in DMSO-NaOH under reflux. Derivatives like 5,17-dibromo variants require N-bromosuccinimide in 2-butanone .
- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol .
- Yield Optimization : Typical yields range from 42–95%, depending on reaction time and stoichiometry .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify propoxy group signals (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm) .
- IR : Confirm ether linkages (C-O stretch at 1100–1250 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (C₃₄H₃₆O₄: expected [M+H]⁺ = 533.27) .
Q. How should researchers address low solubility of this compound in aqueous media?
- Methodological Answer :
- Solvent Systems : Use polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., CHCl₃:MeOH 4:1) .
- Derivatization : Introduce sulfonate or carboxylate groups at the upper rim to enhance hydrophilicity .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved?
- Methodological Answer :
- Upper Rim Modification : Use Vilsmeier-Haack formylation (POCl₃/DMF) at –35°C to introduce formyl groups at the 5,17-positions. Yield: 42.2% .
- Lower Rim Functionalization : React with isothiocyanates or thiols in THF under inert atmosphere. Monitor via TLC .
- Table: Reaction Conditions for Key Derivatives
| Derivative | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 5,17-Diformyl | POCl₃, DMF, CHCl₃ | CHCl₃ | 42.2% | |
| 5,17-Di(benzylsulfanyl) | Benzylsulfanyl chloride | THF | 68% |
Q. How can contradictory NMR data during derivative synthesis be resolved?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (cone vs. partial cone) causes signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence .
- Deuteration : Replace propoxy groups with deuterated analogs to simplify spectra .
- 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic signals .
Q. What methodologies determine binding constants (K) for host-guest complexes with benzoic acid?
- Methodological Answer :
- UV-Vis Titration : Monitor absorbance changes (λ = 270 nm) upon incremental guest addition. Fit data to a 1:1 binding model .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes. Reported K = 335–910 M⁻¹ for benzoic acid complexes .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict binding modes and complement experimental data .
Q. How can this compound be integrated into electrochemical sensors for dopamine detection?
- Methodological Answer :
- Sensor Design : Immobilize calixarene on gold electrodes via self-assembled monolayers (SAMs). Use cyclic voltammetry (CV) to detect dopamine oxidation (Epa = +0.25 V vs. Ag/AgCl) .
- Selectivity : Introduce sulfonate groups to repel interferents (e.g., ascorbic acid) .
- Validation : Compare sensitivity (LOD < 10 nM) with HPLC-MS results .
Q. What strategies mitigate low yields in dibromo derivative synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace N-bromosuccinimide with Br₂ in CCl₄ under UV light (yield increases from 50% to 85%) .
- Solvent Effects : Use DMF instead of 2-butanone to enhance bromine solubility .
- Post-Reaction Quenching : Add NaHSO₃ to prevent over-bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
